molecular formula C7H6ClNO B8809247 3-Chlorobenzenecarbaldehyde oxime

3-Chlorobenzenecarbaldehyde oxime

Cat. No.: B8809247
M. Wt: 155.58 g/mol
InChI Key: PEGODJOFVRYPMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chlorobenzenecarbaldehyde oxime is an organic compound with the molecular formula C7H6ClNO and a molecular weight of 155.58 g/mol . It is a derivative of benzaldehyde oxime, where a chlorine atom is substituted at the third position of the benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chlorobenzenecarbaldehyde oxime can be synthesized through the condensation of 3-chlorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as pyridine . The reaction typically involves refluxing the reactants in an alcoholic solvent, such as ethanol, to yield the desired oxime. The general reaction is as follows:

3-Chlorobenzaldehyde+Hydroxylamine Hydrochloride3-Chlorobenzenecarbaldehyde Oxime+HCl\text{3-Chlorobenzaldehyde} + \text{Hydroxylamine Hydrochloride} \rightarrow \text{this compound} + \text{HCl} 3-Chlorobenzaldehyde+Hydroxylamine Hydrochloride→3-Chlorobenzenecarbaldehyde Oxime+HCl

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve more efficient and scalable methods. One such method includes the use of zinc oxide as a catalyst under solvent-free conditions, which minimizes waste and environmental impact . This green chemistry approach is advantageous for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Chlorobenzenecarbaldehyde oxime undergoes several types of chemical reactions, including:

    Oxidation: Oxidation of the oxime group can lead to the formation of nitriles.

    Reduction: Reduction of the oxime group can yield amines.

    Substitution: The chlorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Nitriles: Formed through oxidation of the oxime group.

    Amines: Formed through reduction of the oxime group.

    Substituted Derivatives: Formed through nucleophilic aromatic substitution reactions.

Mechanism of Action

The mechanism of action of 3-chlorobenzenecarbaldehyde oxime involves its interaction with molecular targets such as enzymes and proteins. The oxime group can form stable complexes with metal ions, which can inhibit enzyme activity by blocking the active site . Additionally, the compound can undergo nucleophilic addition reactions with various biomolecules, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    Benzaldehyde oxime: The parent compound without the chlorine substitution.

    4-Chlorobenzenecarbaldehyde oxime: A similar compound with the chlorine atom at the fourth position of the benzene ring.

    2-Chlorobenzenecarbaldehyde oxime: A similar compound with the chlorine atom at the second position of the benzene ring.

Uniqueness

3-Chlorobenzenecarbaldehyde oxime is unique due to the specific positioning of the chlorine atom at the third position of the benzene ring. This positioning can influence the compound’s reactivity and interaction with other molecules, making it distinct from its isomers and other related compounds .

Properties

Molecular Formula

C7H6ClNO

Molecular Weight

155.58 g/mol

IUPAC Name

N-[(3-chlorophenyl)methylidene]hydroxylamine

InChI

InChI=1S/C7H6ClNO/c8-7-3-1-2-6(4-7)5-9-10/h1-5,10H

InChI Key

PEGODJOFVRYPMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C=NO

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of hydroxylamine hydrochloride (3.68 g, 53 mmol) in water (5 ml) was added to a solution of 3-chlorobenzaldehyde (5.00 ml, 44 mmol) in ethanol (20 ml). A solution of sodium hydroxide (2.64 g, 66 mmol) in water (5 ml) was added. The reaction mixture was stirred at room temperature for 48 h. The reaction mixture was given onto water/ice (150 ml). The formed precipitation was isolated by filtration and dissolved in dichloromethane (200 ml). This solution was dried over magnesium sulphate. The solvent was removed to give 3.88 g of 3-chlorobenzaldehyde oxime, which was used without further purification.
Quantity
3.68 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.64 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

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